molecular formula C19H23NO5 B5378207 N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide

Cat. No. B5378207
M. Wt: 345.4 g/mol
InChI Key: JFBZHXGJPRNDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide, also known as NBOMe, is a compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. NBOMe is a potent hallucinogenic drug that has been reported to have similar effects to LSD and other psychedelics.

Mechanism of Action

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in the activity of this receptor. This increase in activity results in alterations in mood, perception, and cognition. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has also been found to have affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, which may contribute to its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide are similar to those of other psychedelics. It has been reported to induce altered states of consciousness, including changes in perception, thought, and emotion. These effects are thought to be mediated by the activation of the 5-HT2A receptor and other serotonin receptors. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has also been reported to have cardiovascular effects, such as an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide in lab experiments is its potency. It is a highly potent hallucinogenic drug, which means that it can be used at low doses to achieve the desired effects. This can reduce the amount of drug needed for experiments, which can be beneficial in terms of cost and safety. However, one limitation of using N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide is its potential for toxicity. It has been reported to have a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide in experiments without risking toxicity.

Future Directions

There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. One area of interest is its potential as a therapeutic agent. The activation of the 5-HT2A receptor has been linked to the treatment of depression and other psychiatric disorders. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide may have potential as a therapeutic agent for these conditions. Another area of interest is the development of new derivatives of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. The structure-activity relationship of phenethylamines is complex, and new derivatives of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide may have unique properties that could be useful in scientific research. Finally, there is a need for further research on the toxicity of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. The narrow therapeutic index of this compound makes it important to understand its potential for toxicity and to develop strategies for minimizing the risk of harm.

Synthesis Methods

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzaldehyde with 3,4-dimethoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with benzoyl chloride to form N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has been used in scientific research to study the mechanism of action of hallucinogenic drugs. It has been found to act as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by LSD and other psychedelics. This receptor is involved in the regulation of mood, perception, and cognition. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has also been used to study the structure-activity relationship of phenethylamines and their derivatives.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-12(13-9-10-15(22-2)17(11-13)24-4)20-19(21)14-7-6-8-16(23-3)18(14)25-5/h6-12H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBZHXGJPRNDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.